molecular formula C20H28N2O3 B2600866 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide CAS No. 921789-65-3

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide

Cat. No. B2600866
CAS RN: 921789-65-3
M. Wt: 344.455
InChI Key: UWXWNERDRCKXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H28N2O3 and its molecular weight is 344.455. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis and Oxidation Processes : A study detailed the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, showcasing a method to generate complex organic structures that could potentially include or relate to the target compound. This process involves an unprecedented transformation and offers insight into the synthesis of novel organic compounds with potential pharmaceutical applications (Lévai et al., 2002).

  • Antibacterial Agents Design : Research on the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones highlighted the creation of novel antibacterial agents. These findings are crucial for developing new treatments against bacterial infections, demonstrating how complex organic compounds can lead to significant advancements in medical treatments (Palkar et al., 2017).

Pharmacological Evaluations

  • CNS Agents Development : A study on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents provided a foundation for developing new drugs targeting CNS disorders. This research outlines the synthesis and evaluation of compounds for antidepressant activity, illustrating the potential therapeutic benefits of such complex molecules (Martin et al., 1981).

  • Anticancer Activity : Investigations into the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones revealed potent activity against certain cancer cell lines. This research underscores the importance of chemical synthesis in developing new anticancer agents, which could include derivatives of the compound (Deady et al., 2005).

Analytical and Diagnostic Tools

  • LC-MS Assay Development : The development and validation of a liquid chromatography-mass spectrometry (LC-MS) assay for the determination of anti-cancer agents highlight the role of analytical chemistry in the drug development process. This research facilitates the quantification and pharmacokinetic studies of novel compounds, essential for their clinical development (Lukka et al., 2008).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-4-22-16-12-15(21-18(23)14-8-6-5-7-9-14)10-11-17(16)25-13-20(2,3)19(22)24/h10-12,14H,4-9,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXWNERDRCKXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3CCCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.